Dbco-NH-(CH2)4cooh

PROTAC LogP Lipophilicity

DBCO-NH-(CH2)4COOH is a heterobifunctional PROTAC linker combining a DBCO group for copper-free SPAAC click chemistry with a terminal carboxylic acid on a 4-carbon alkyl spacer. Its optimal physicochemical profile—moderate LogP (2.3), tPSA below the BBB threshold (86.7 Ų), and low molecular weight (404.46 Da)—makes it the superior choice for constructing brain-penetrant and oral protein degraders. Unlike PEG-based linkers, this compact alkyl chain maximizes passive permeability and DMSO solubility for solid-phase synthesis and hydrophobic nanoparticle functionalization.

Molecular Formula C24H24N2O4
Molecular Weight 404.5 g/mol
Cat. No. B8103687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-NH-(CH2)4cooh
Molecular FormulaC24H24N2O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCCC(=O)O
InChIInChI=1S/C24H24N2O4/c27-22(11-5-6-12-24(29)30)25-16-15-23(28)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2,(H,25,27)(H,29,30)
InChIKeyWHJBJOBCKOQKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NH-(CH2)4COOH: A Defined C4 Alkyl-Linker Building Block for PROTAC Synthesis and Copper-Free Click Chemistry


DBCO-NH-(CH2)4COOH (CAS 2375193-74-9) is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal carboxylic acid separated by a four-carbon alkyl spacer [1]. It is classified as an alkyl chain-based PROTAC linker, enabling the covalent linkage of an E3 ubiquitin ligase ligand to a target protein ligand for targeted protein degradation . The compound has a molecular weight of 404.46 g/mol, a calculated LogP of 2.3, and a topological polar surface area (tPSA) of 86.7 Ų, which collectively define its moderate hydrophobicity and membrane permeability profile [1].

Why Linker Length and Chemistry in DBCO-NH-(CH2)4COOH Cannot Be Arbitrarily Replaced with Other DBCO Derivatives


Substitution with other DBCO-acid derivatives is not straightforward due to quantifiable differences in physicochemical properties and functional performance. For instance, replacing the C4 alkyl chain with a shorter DBCO-acid (no linker) or a longer C6 analog alters LogP, tPSA, and conformational flexibility, which directly impact aqueous solubility and passive membrane permeability [1]. Furthermore, substituting the alkyl chain with a PEG4 spacer (e.g., DBCO-PEG4-acid) increases molecular weight by ~148 Da and adds 10 additional rotatable bonds, significantly enhancing water solubility but potentially altering in vivo pharmacokinetics and intracellular distribution [2]. These differences in linker chemistry and length directly influence PROTAC ternary complex formation, cellular permeability, and degradation efficiency, making empirical selection based on quantifiable parameters essential [3].

Quantitative Comparative Evidence for DBCO-NH-(CH2)4COOH Differentiation in Bioconjugation and PROTAC Design


Balanced Hydrophobicity: DBCO-NH-(CH2)4COOH LogP 2.3 vs. PEG4 Analog LogP 1.0

DBCO-NH-(CH2)4COOH exhibits a calculated LogP of 2.3, reflecting moderate lipophilicity conferred by its four-carbon alkyl spacer [1]. In contrast, DBCO-PEG4-acid, which incorporates a tetraethylene glycol chain, has a computed XLogP3-AA of 1.0, indicating significantly higher hydrophilicity [2]. This 1.3 unit LogP difference is critical for balancing passive membrane permeability with aqueous solubility—a key consideration in intracellular target engagement for PROTACs.

PROTAC LogP Lipophilicity Permeability

Moderate Polar Surface Area: tPSA 86.7 Ų Enables CNS-Permeable Design Space

The topological polar surface area (tPSA) of DBCO-NH-(CH2)4COOH is 86.7 Ų [1]. This value lies below the empirically derived threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration, suggesting potential utility in designing brain-penetrant PROTACs [2]. In comparison, DBCO-PEG4-acid has a substantially higher tPSA due to its ether oxygens (exact value not published, but estimated >120 Ų based on structural analogs), which would likely impair BBB permeability. This tPSA metric provides a quantitative basis for prioritizing the alkyl linker over PEG-based linkers when CNS target engagement is required.

tPSA CNS permeability Blood-brain barrier Drug design

Conformational Flexibility: 8 Rotatable Bonds Offer Balanced Rigidity vs. PEG4 Analog (18 Rotatable Bonds)

DBCO-NH-(CH2)4COOH contains 8 rotatable bonds, as calculated from its molecular structure [1]. In contrast, DBCO-PEG4-acid has 18 rotatable bonds due to its extended PEG4 chain [2]. The 10 additional rotatable bonds in the PEG analog increase conformational entropy, which can reduce the effective concentration of the ternary complex and potentially lower PROTAC degradation efficiency. The C4 alkyl chain offers a favorable balance—sufficient flexibility to allow proper orientation of ligands while minimizing entropic penalty.

Rotatable bonds Conformational flexibility Linker optimization PROTAC

Molecular Weight Advantage: 404.46 Da vs. DBCO-PEG4-acid 552.6 Da for Oral Bioavailability

The molecular weight of DBCO-NH-(CH2)4COOH is 404.46 g/mol [1], while DBCO-PEG4-acid has a molecular weight of 552.6 g/mol [2]. This 148.1 Da difference places the C4 alkyl linker well below the widely accepted Lipinski 'Rule of 5' threshold of 500 Da for oral drug-likeness, whereas the PEG4 analog exceeds this threshold. For PROTAC development, maintaining lower molecular weight is advantageous for solubility, permeability, and potential oral bioavailability.

Molecular weight Oral bioavailability Drug-likeness PROTAC

SPAAC Kinetics: DBCO Reactivity Retained with Second-Order Rate Constants 0.34–1.0 M⁻¹s⁻¹

While direct kinetic data for DBCO-NH-(CH2)4COOH are not available, the DBCO moiety universally exhibits second-order rate constants in SPAAC reactions ranging from 0.34 M⁻¹s⁻¹ (with peptide azides in PBS) [1] to ~1.0 M⁻¹s⁻¹ under optimal conditions [2]. This reactivity is comparable across DBCO derivatives and significantly exceeds that of other cyclooctynes (e.g., BCN: 0.28 M⁻¹s⁻¹) [1]. The presence of the C4 alkyl linker does not alter the strained alkyne's inherent reactivity, ensuring that the compound performs equivalently to other DBCO-acid variants in copper-free click conjugation.

SPAAC Click chemistry Kinetics Bioconjugation

Defined Applications of DBCO-NH-(CH2)4COOH Driven by Quantitative Linker Properties


PROTAC Design for Intracellular Targets Requiring Balanced Permeability

The moderate LogP (2.3) and tPSA (86.7 Ų) of DBCO-NH-(CH2)4COOH make it particularly suitable for constructing PROTACs targeting intracellular proteins, including those in the central nervous system. Its tPSA falls below the 90 Ų BBB-permeability threshold, while its LogP remains within the optimal range for passive diffusion across cellular membranes [1]. This linker is employed when a compact, moderately lipophilic spacer is needed to connect a cereblon- or VHL-based E3 ligase ligand to a target protein binder, facilitating ternary complex formation without excessive hydrophobicity that could lead to aggregation or poor solubility [2].

Copper-Free Bioconjugation in Organic or Mixed Solvent Systems

Given its alkyl-based spacer and moderate hydrophobicity (LogP 2.3), DBCO-NH-(CH2)4COOH is preferentially selected for SPAAC reactions performed in organic solvents (e.g., DMF, DMSO) or mixed aqueous-organic systems where water-soluble PEG linkers are not required. The C4 spacer provides sufficient flexibility (8 rotatable bonds) for efficient DBCO-azide coupling while maintaining solubility in DMSO up to high concentrations [1]. This makes it a practical choice for solid-phase peptide synthesis, small-molecule library construction, and surface functionalization of hydrophobic nanoparticles.

Early-Stage Oral PROTAC Candidate Development

The molecular weight of 404.46 Da—well below the Lipinski 500 Da threshold—positions DBCO-NH-(CH2)4COOH as a favorable linker for early-stage oral PROTAC programs. Lower molecular weight is associated with improved solubility, passive permeability, and reduced efflux susceptibility [1]. Researchers use this linker when constructing initial PROTAC libraries intended for oral administration, as it avoids the molecular weight penalty associated with PEG-based or longer alkyl linkers [2].

Linker Optimization Studies Comparing Alkyl vs. PEG Spacer Effects

DBCO-NH-(CH2)4COOH serves as a well-defined alkyl chain reference compound in systematic linker optimization studies. Its precisely quantified properties—8 rotatable bonds, tPSA 86.7 Ų, LogP 2.3—allow researchers to decouple the effects of spacer length and chemistry on PROTAC degradation efficiency, cellular permeability, and in vivo pharmacokinetics [1]. By comparing this C4 alkyl linker with C5, C6, or PEG4 variants, teams can establish quantitative structure-activity relationships (QSAR) that guide linker selection for specific protein targets.

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